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Introduction

N-benzyloxycarbonyl-L-tyrosine methyl ester, commonly abbreviated as z-Tyr-ome, is a
valuable intermediate in the synthesis of peptide-based pharmaceuticals. The
benzyloxycarbonyl (Z or Cbz) group provides robust protection for the a-amino group of
tyrosine, while the methyl ester (-OMe) protects the C-terminal carboxylic acid. This protection
scheme is particularly well-suited for solution-phase peptide synthesis (SPPS), a versatile
method for constructing short to medium-length peptide chains. This document provides
detailed application notes, experimental protocols, and relevant data for the utilization of z-Tyr-
ome in the synthesis of therapeutic peptides, with a focus on opioid and cholecystokinin (CCK)
analogs.

Core Applications of z-Tyr-ome

z-Tyr-ome serves as a key building block for introducing a tyrosine residue at the N-terminus of
a peptide chain. Tyrosine is a critical amino acid in many biologically active peptides, often
playing a crucial role in receptor binding and signal transduction. Notable classes of drugs
where z-Tyr-ome is a relevant intermediate include:

o Opioid Peptides (Enkephalin Analogs): The endogenous opioid pentapeptides, Leu-
enkephalin (Tyr-Gly-Gly-Phe-Leu) and Met-enkephalin (Tyr-Gly-Gly-Phe-Met), feature a
tyrosine residue at the N-terminus, which is essential for their analgesic activity. Synthetic

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b554329?utm_src=pdf-interest
https://www.benchchem.com/product/b554329?utm_src=pdf-body
https://www.benchchem.com/product/b554329?utm_src=pdf-body
https://www.benchchem.com/product/b554329?utm_src=pdf-body
https://www.benchchem.com/product/b554329?utm_src=pdf-body
https://www.benchchem.com/product/b554329?utm_src=pdf-body
https://www.benchchem.com/product/b554329?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

analogs of enkephalins, often developed to enhance stability and potency, utilize protected
tyrosine derivatives like z-Tyr-ome in their synthesis.

o Cholecystokinin (CCK) Analogs: CCK is a peptide hormone involved in various physiological
processes, including digestion and satiety. The C-terminal fragments of CCK, such as CCK-8
and CCK-4, are biologically active and their synthesis often involves protected tyrosine
residues.

Data Presentation

The following tables summarize quantitative data from the literature on the synthesis and
activity of peptide drugs where a protected tyrosine intermediate, such as z-Tyr-ome, would be
utilized.

Table 1: Synthesis Yields of Tyrosine-Containing Peptides

Peptide/Analog Synthesis Method Reported Yield Reference
) Solution-Phase
Met-Enkephalin ) Good [1]
Synthesis
Solid-Phase Peptide
Human CCK-12 _ 26-38%
Synthesis
Mini Gastrin-Il (14 Solid-Phase Peptide
_ , 26-38%
residues) Synthesis
Little Gastrin-Il (17 Solid-Phase Peptide
. _ 26-38%
residues) Synthesis
Phac-Met-Asp(OMe)-
Phe-NH2 (CCK-4 Enzymatic Synthesis 63-92% [2]

fragment)

Table 2: Biological Activity of Tyrosine-Containing Peptide Analogs
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Peptide/Analog Assay Potency (ICso or Ki)  Reference
Ac-Tyr(SOsH)-Met-
Gly-Trp-Met- Gallbladder 1.9x more potent than

Asp(Ser(SOsH))-Phe-
NH:2

Contraction (in vitro)

CCK-8

[3]

Ac-Tyr(SOsH)-Met-
Gly-Trp-Met-
Asp(Thr(SOsH))-Phe-
NH:2

Gallbladder

Contraction (in vitro)

1.7x more potent than
CCK-8

[3]

Ac-Tyr(SOsH)-Met-
Gly-Trp-Met-
Asp(Hyp(SOsH))-Phe-
NHz

Gallbladder

Contraction (in vitro)

3.0x more potent than
CCK-8

[3]

Boc-Phe(p-

CCK Receptor

CH2S0sNa)-CCK8 o Ki~1nM [4]
) Binding
Analog (L-isomer)
Boc-Phe(p-
CCK Receptor
CH2S0sNa)-CCK8 Ki~1nM [4]

Analog (D-isomer)

Binding

Experimental Protocols

The following is a representative protocol for the solution-phase synthesis of a dipeptide
fragment, Z-Tyr-Gly-OMe, which can be further elongated to produce an enkephalin analog.
This protocol illustrates the fundamental steps of coupling and deprotection relevant to the use
of z-Tyr-ome.

Protocol 1: Solution-Phase Synthesis of Z-Tyr-Gly-OMe

Materials:
o z-Tyr-ome (N-benzyloxycarbonyl-L-tyrosine methyl ester)

¢ Glycine methyl ester hydrochloride (H-Gly-OMe-HCI)
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» N,N'-Dicyclohexylcarbodiimide (DCC)

e 1-Hydroxybenzotriazole (HOBLt)

e N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
e Dichloromethane (DCM), anhydrous

e N,N-Dimethylformamide (DMF), anhydrous

o Ethyl acetate (EtOAC)

e Hexanes

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate solution (NaHCO3)
e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

o Thin-layer chromatography (TLC) plates
Procedure:

o Preparation of Glycine Methyl Ester Free Base: a. Dissolve H-Gly-OMe-HCI (1.1 equivalents)
in anhydrous DCM. b. Add NMM or DIEA (1.1 equivalents) to the solution and stir for 20
minutes at room temperature. The resulting solution containing the free base is used directly
in the next step.

» Peptide Coupling Reaction: a. In a separate flask, dissolve z-Tyr-ome (1.0 equivalent) and
HOBLt (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add
DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. d. Add the
freshly prepared solution of H-Gly-OMe from step 1 to the reaction mixture. e. Allow the
reaction to warm to room temperature and stir overnight.
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e Work-up and Purification: a. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture
of ethyl acetate and hexanes as the eluent). b. Once the reaction is complete, filter the
mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small
amount of DCM. c. Combine the filtrates and wash successively with 1 M HCI, saturated
NaHCOs solution, and brine. d. Dry the organic layer over anhydrous Na=SOa, filter, and
concentrate under reduced pressure to obtain the crude product. e. Purify the crude product
by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield
pure Z-Tyr-Gly-OMe.

Protocol 2: Saponification of the Methyl Ester (to Z-Tyr-

Gly-OH)

e Reaction Setup: a. Dissolve the purified Z-Tyr-Gly-OMe in a mixture of methanol and water.
b. Cool the solution to 0 °C. c. Add a 1 M aqueous solution of NaOH (1.1 equivalents)

dropwise while stirring. d. Stir the reaction mixture at room temperature and monitor the
progress by TLC.

o Work-up and Purification: a. Upon completion, carefully neutralize the reaction mixture to pH
7 with 1 M HCI. b. Remove the methanol under reduced pressure. c. The resulting aqueous
solution can be lyophilized or extracted with an organic solvent (after acidification) to obtain
the crude dipeptide acid, Z-Tyr-Gly-OH. d. Further purification can be achieved by
recrystallization.

Protocol 3: N-terminal Deprotection (Cleavage of the Z-
group)

» Reaction Setup: a. Dissolve the Z-protected peptide in methanol. b. To this solution, add 10%
Palladium on carbon (10% wi/w of the peptide). c. Add ammonium formate (5 equivalents) or
formic acid (10 equivalents) as the hydrogen donor.

» Deprotection Reaction: a. Stir the suspension at room temperature. b. Monitor the reaction
by TLC until the starting material is consumed.

o Work-up: a. Filter the reaction mixture through a pad of Celite to remove the palladium
catalyst. b. Wash the Celite pad with methanol. c. Concentrate the filtrate under reduced
pressure to obtain the deprotected peptide.
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Visualizations
Logical Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solution-phase synthesis of a
dipeptide using z-Tyr-ome as a starting material.

Starting Materials

z-Tyr-ome H-Gly-OMe

Synthesis Steps

Saponification N-terminal Deprotection
(NaOH, MeOH/H20) (Hz, Pd/C)

Peptide Coupling
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protected dipeptitle Carbokyl deprotection Final dipeptide
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Z-Tyr-Gly-OH

M

Z-Tyr-Gly-OMe

H-Tyr-Gly-OH
(Dipeptide)

Click to download full resolution via product page
Caption: General workflow for solution-phase dipeptide synthesis.
Signaling Pathways
Opioid Receptor Signaling

Peptides derived from z-Tyr-ome, such as enkephalin analogs, primarily interact with opioid
receptors (M, 8, and K), which are G-protein coupled receptors (GPCRSs). Their activation leads
to analgesic effects through the modulation of downstream signaling cascades.
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Caption: Simplified opioid receptor signaling pathway.
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Cholecystokinin (CCK) Receptor Signaling

CCK analogs, which can be synthesized using tyrosine intermediates, bind to CCK receptors
(CCK1R and CCK2R), also GPCRs. This interaction triggers various intracellular signaling
pathways, primarily through Gq proteins, leading to physiological responses related to
digestion and satiety.
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Caption: Simplified cholecystokinin (CCK) receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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